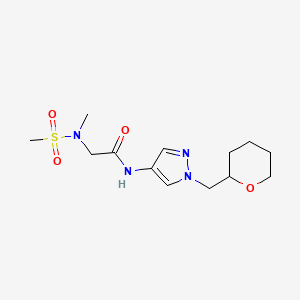

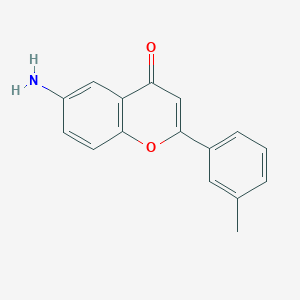

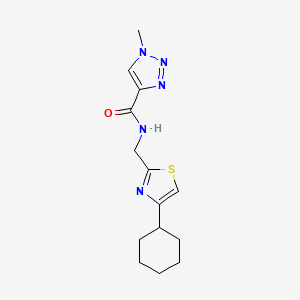

6-Amino-2-(3-methylphenyl)chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Amino-2-(3-methylphenyl)chromen-4-one” is a compound that falls under the category of chromanones . Chromanones are significant structural entities that belong to the class of oxygen-containing heterocycles . They act as a major building block in a large class of medicinal compounds .

Molecular Structure Analysis

The chroman-4-one framework is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .

Chemical Reactions Analysis

A series of 2-Phenyl-4H-chromen-4-one and its derivatives were designed, synthesized, and evaluated for their poly-functionality against acetylcholinestrase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .

Physical And Chemical Properties Analysis

The empirical formula of “6-Amino-2-(3-methylphenyl)chromen-4-one” is C9H7NO2 and its molecular weight is 161.16 . It is a solid at 20 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Sequential Colorimetric Recognition

6-Amino-2-(3-methylphenyl)chromen-4-one derivatives have been studied for their use in colorimetric recognition. An asymmetric coumarin-conjugated naphthol group derivative was synthesized and demonstrated selective colorimetric sensing for Cu2+ in aqueous solutions. This compound showed a color change from yellow to orange in the presence of Cu2+ and could detect cyanide ions (Jo et al., 2014).

Synthesis of Diverse Chromene Derivatives

Another application involves the synthesis of various 2-amino-4H-chromene derivatives. These compounds were prepared using a one-pot, three-component reaction, highlighting an environmentally friendly approach to create different chromene derivatives with potential medicinal applications (Dekamin et al., 2013).

Apoptosis Induction in Cancer Research

In cancer research, certain 4-aryl-4H-chromenes, including 6-Amino-2-(3-methylphenyl)chromen-4-one derivatives, have been identified as potent apoptosis inducers. They have shown effectiveness in inducing cell cycle arrest and apoptosis in various human cell lines, suggesting potential as anticancer agents (Kemnitzer et al., 2004).

Study of Zn(II) Complexes

Research has also been conducted on Zn(II) complexes with amino derivatives of chromone. These complexes exhibited interesting spectroscopic properties and potential applications in fluorescence spectroscopy (Kupcewicz et al., 2011).

Environmentally Benign Synthesis Methods

A study described an environmentally benign protocol for synthesizing 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes. This method highlights the significance of sustainable and efficient synthesis techniques for producing medicinally relevant compounds (Pandit et al., 2016).

Wirkmechanismus

Chroman-4-one analogs have shown various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-amino-2-(3-methylphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCDWXANMGPIEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-(3-methylphenyl)chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate](/img/structure/B2693996.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2693997.png)

![3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693999.png)

![1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2694004.png)

![1-benzyl-4-{[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2694011.png)